molecular formula C7H9NO B13861396 3-Cyano-2-cyclohexenol

3-Cyano-2-cyclohexenol

Cat. No.: B13861396
M. Wt: 123.15 g/mol
InChI Key: LKDIPHAFHPYCOL-UHFFFAOYSA-N
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Description

3-Cyano-2-cyclohexenol is an organic compound characterized by a cyano group (-CN) and a hydroxyl group (-OH) attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-2-cyclohexenol typically involves the reaction of cyclohexanone with a cyanating agent under controlled conditions. One common method is the reaction of cyclohexanone with sodium cyanide in the presence of a suitable catalyst. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity reactants and optimized reaction conditions to achieve maximum efficiency. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-2-cyclohexenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexanone or cyclohexanal.

    Reduction: 3-Amino-2-cyclohexenol.

    Substitution: 3-Cyano-2-chlorocyclohexene or 3-Cyano-2-bromocyclohexene.

Scientific Research Applications

3-Cyano-2-cyclohexenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-Cyano-2-cyclohexenol involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in various chemical and biological processes.

Comparison with Similar Compounds

    Cyclohexanol: Similar structure but lacks the cyano group, making it less reactive in certain chemical reactions.

    Cyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.

    2-Cyclohexen-1-ol: Similar structure but lacks the cyano group, resulting in different chemical properties.

Uniqueness: 3-Cyano-2-cyclohexenol is unique due to the presence of both the cyano and hydroxyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

3-hydroxycyclohexene-1-carbonitrile

InChI

InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h4,7,9H,1-3H2

InChI Key

LKDIPHAFHPYCOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C(C1)C#N)O

Origin of Product

United States

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